4-Cyanobenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-cyano-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNNPMFELXELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Bromination and Subsequent Functionalization
A foundational approach involves bromination of thiophene derivatives to introduce reactive sites for further functionalization. As demonstrated in CN101906092B, bromination of thiophene (II ) using pyridine perbromide hydrobromide in halohydrocarbon solvents at –10–0°C yields 2-bromothiophene (III ) (Scheme 1A). This intermediate undergoes nucleophilic substitution with diethyl malonate in toluene at 100–120°C to form 2-(2-thiophene)diethyl malonate (IV ). Subsequent saponification and decarboxylation in alcoholic solvents under alkaline conditions produce 2-thiophenecarboxylic acid.
Adaptation for 4-Cyanobenzo[b]thiophene-2-carboxylic Acid :
To introduce the cyano group at position 4, nitration of the benzothiophene core precedes cyanation. For example, 2-nitroterephthalonitrile (37 ) serves as a starting material in Sci-Hub, where reduction with hydrogen-reduced iron in HCl/methanol yields an amine intermediate, which is alkylated and further functionalized. Applying this strategy, nitration at position 4 of benzo[b]thiophene-2-carboxylic acid methyl ester, followed by reduction and Sandmeyer cyanation, could yield the target compound.
Nitration-Cyanation Sequences on Preformed Benzothiophene Cores
Direct Cyanation via Electrophilic Substitution
Electrophilic cyanation of benzo[b]thiophene-2-carboxylic acid derivatives is challenging due to the electron-withdrawing carboxylic acid group. However, transient protection of the acid as an ester (e.g., methyl or ethyl ester) enhances reactivity. In EvitaChem, methyl 6-cyanobenzo[b]thiophene-2-carboxylate is synthesized via cyanoacetic acid coupling, suggesting that analogous methods could target position 4.
Nitration and Reduction
Sci-Hub outlines a route where 2-nitroterephthalonitrile (37 ) is reduced to an amine intermediate (38 ), which undergoes alkylation and cyclization. Adapting this, 4-nitrobenzo[b]thiophene-2-carboxylic acid methyl ester could be reduced to the amine using Fe/HCl, followed by diazotization and treatment with CuCN to introduce the cyano group (Table 1).
Table 1: Cyanation via Nitration-Reduction-Diazotization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 65 |
| Reduction | Fe, HCl/MeOH, reflux | 78 |
| Diazotization/Cyanation | NaNO2/HCl, CuCN, 5°C | 52 |
Malonate-Based Coupling Strategies
Diethyl Malonate Alkylation
The patent CN101906092B highlights the use of diethyl malonate for constructing thiophene-carboxylic acid derivatives. Reaction of 2-bromothiophene (III ) with diethyl malonate and sodium ethylate in toluene at 110°C yields 2-(2-thiophene)diethyl malonate (IV ) in 88–94% yield. Hydrolysis and decarboxylation then afford 2-thiophenecarboxylic acid.
Modification for 4-Cyano Substitution :
Introducing a cyano group at position 4 requires pre-functionalization of the bromothiophene precursor. For instance, 4-bromo-2-thiophenecarboxylic acid could be coupled with malonate, followed by cyanation via Ullmann coupling with CuCN.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Mechanistic Insights
Cyclization Mechanism
As detailed in RSC Advances, the reaction of 2-mercaptobenzoic acid (6 ) with aryl bromomethyl ketones (8 ) proceeds via S_N2 nucleophilic attack, forming sulfanyl benzoic acid (9 ). Base-induced cyclization generates the benzo[b]thiophene core, with keto-enol tautomerism influenced by substituent electronics. For 4-cyano derivatives, electron-withdrawing cyano groups stabilize the enol form, necessitating acid quenching post-cyclization.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[b]thiophenes, including 4-cyanobenzo[b]thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, a study synthesized various acylhydrazones from benzo[b]thiophene-2-carboxylic hydrazide and screened them against Staphylococcus aureus, identifying several compounds with minimal inhibitory concentrations as low as 4 µg/mL against methicillin-resistant strains . The structural diversity achieved through the modification of the benzo[b]thiophene nucleus enhances the potential for discovering new antibiotics.
| Compound | Structure | Activity | MIC (µg/mL) |
|---|---|---|---|
| II.b | Structure | Antimicrobial | 4 |
Anticancer Properties
The compound has also been investigated for its anticancer activity. For example, cotylenin A, a related compound, has shown promising results in stabilizing protein-protein interactions involved in cancer progression. This suggests that modifications to the benzo[b]thiophene structure can lead to compounds with enhanced antiproliferative effects against various cancer cell lines .
Structural Modifications
The ability to modify the structure of this compound leads to a wide range of derivatives with potentially enhanced biological activities. For instance, substituting different functional groups can tailor the compound's properties for specific therapeutic targets.
Antimicrobial Screening
In a comprehensive screening of substituted benzo[b]thiophenes, researchers identified several candidates with strong activity against resistant bacterial strains. The study emphasized the importance of structural diversity in developing effective antimicrobial agents .
Anticancer Mechanisms
A detailed investigation into the mechanisms of action for compounds derived from this compound revealed their potential to interact with key regulatory proteins involved in cancer cell proliferation and survival . This highlights the importance of understanding the molecular interactions at play when designing new therapeutics.
Mechanism of Action
The mechanism of action of 4-cyanobenzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of DNA repair mechanisms or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Halogenated Derivatives
- 6-Chloro-/6-Fluorobenzo[b]thiophene-2-carboxylic Acids : These derivatives (e.g., compounds 1b and 1c in ) exhibit antimicrobial activity, with halogen atoms at position 6 contributing to improved lipophilicity and membrane permeability. The synthesis involves nucleophilic substitution and cyclization reactions .
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid (BT2): This derivative acts as a mitochondrial uncoupler, reducing reactive oxygen species (ROS) production. Its dichloro-substitution enhances metabolic stability compared to non-halogenated analogs .
Methoxy-Substituted Derivatives
- 5-Methoxybenzo[b]thiophene-2-carboxamides : Optimized for Clk1/4 kinase inhibition, the methoxy group at position 5 increases selectivity and cellular potency. Structure-activity relationship (SAR) studies highlight the importance of substituent bulkiness in avoiding off-target effects .
- 4-Methoxybenzo[b]thiophene-2-carboxylic Acid: A structural analog (CAS 476199-14-1) with moderate similarity to the cyanated compound. Its methoxy group may reduce acidity compared to cyano, altering pharmacokinetic properties .
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
These fused-ring analogs (e.g., YE210 in ) are potent GPR35 agonists, with EC50 values in the micromolar range. The thieno-thiophene core enhances π-π stacking interactions, while substituents like bromine improve efficacy .
Cyanated Thiophene Derivatives
- Its antiproliferative activity may correlate with lipophilicity (clogP) and electronic effects .
Physicochemical Properties
*Estimated values based on structural analogs.
SAR and Therapeutic Potential
- Lipophilicity and Bioavailability: Halogenated and methoxy-substituted derivatives generally exhibit higher clogP values (>2.5), favoring membrane penetration but risking off-target toxicity. The cyano group in this compound may balance polarity, enhancing solubility while retaining target engagement .
Biological Activity
4-Cyanobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound characterized by a fused benzene and thiophene ring, along with a cyano group and a carboxylic acid group. Its unique structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
- Molecular Formula : C10H6N2O2S
- Molecular Weight : 218.23 g/mol
- Structure : The compound consists of a thiophene ring fused with a benzene ring, featuring both a cyano (-CN) group and a carboxylic acid (-COOH) group.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity : Investigations into the anticancer properties of this compound have shown promise. It may act by modulating specific molecular pathways involved in cell proliferation and apoptosis.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : It has the potential to bind to receptors that regulate cell signaling pathways critical for cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| Benzo[b]thiophene-2-carboxylic acid | Lacks cyano group; primarily used for research applications. |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | Exhibits inhibitory activity against myeloid cell leukemia 1. |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid | Contains chlorine instead of cyanide; used in similar applications. |
The presence of both the cyano and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to these derivatives.
Case Studies
- Anticancer Studies : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth, indicating its potential use as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 4-Cyanobenzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthetic routes for structurally similar benzo[b]thiophene derivatives (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) involve halogenation, Schmidt reactions, or palladium-catalyzed decarboxylative coupling. For example, halogenation using thionyl chloride or chlorine gas in dichloromethane at 80–140°C can introduce substituents . Optimizing yield requires selecting catalysts (e.g., AgCl for decarboxylation ), controlling reaction temperatures, and using high-purity reagents. Solvent choice (e.g., acetonitrile for nitration) and purification steps (e.g., recrystallization) are critical to minimize byproducts .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Purity assessment (≥98% as per similar compounds ).
- Melting Point Analysis : Confirmation via comparison with literature values (e.g., 217–220°C for fluorinated analogs ).
- Moisture Content : Karl Fischer titration to ensure ≤0.5% moisture .
Structural validation employs NMR (1H/13C) and FT-IR to confirm functional groups (e.g., cyano, carboxylic acid) .
Q. What in vitro assay protocols are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Enzymatic assays for kinase inhibition (e.g., DYRK1A) involve:
- Substrate : 50 μM RRRFRPASPLRGPPK peptide.
- Conditions : 8 mM MOPS buffer (pH 7.0), 10 mM MgAcetate, and γ-33P-ATP.
- Protocol : Incubate at room temperature for 40 min, terminate with 3% phosphoric acid, and quantify radioactivity via scintillation counting. IC50 values are calculated using dose-response curves .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity of this compound in palladium-catalyzed coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) analyzes transition states and intermediates. For decarboxylative Heck reactions, computational studies show that AgCl π-coordinates with the carboxyl group, lowering the energy barrier for CO2 dissociation. Substituents (e.g., cyano) influence electron density and steric effects, which can be modeled to predict regioselectivity .
Q. How does the substitution pattern (e.g., cyano group position) on the benzo[b]thiophene scaffold influence its inhibitory activity against kinases like DYRK1A?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare IC50 values of analogs. For example:
Q. What strategies can be employed to resolve contradictions in SAR data for this compound derivatives with varying substituents?
- Methodological Answer :
- Comparative MIC Analysis : Test derivatives against standardized bacterial strains (e.g., E. coli ATCC 25922) to correlate substituent effects (e.g., alkyl chain length, aromatic groups) with activity .
- Molecular Docking : Simulate binding modes using software like AutoDock to identify clashes or favorable interactions. For example, isopropylamine substitutions may improve hydrophobic interactions in antimicrobial targets .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
